molecular formula C16H13ClN2O3S B2802911 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-91-0

2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

Cat. No.: B2802911
CAS No.: 339016-91-0
M. Wt: 348.8
InChI Key: PBFPJQNEMSEPDB-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound features a unique structure that includes a chloro-substituted benzene ring, a sulfonamide group, and an isoxazole ring. The presence of these functional groups makes it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of eco-friendly solvents and catalysts to minimize waste and reduce costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in research .

Properties

IUPAC Name

2-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-14-8-4-5-9-16(14)23(20,21)18-11-13-10-15(19-22-13)12-6-2-1-3-7-12/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFPJQNEMSEPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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